2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Allosteric modulation A1 adenosine receptor GPCR pharmacology

This THIQ intermediate features a 4-chlorobenzoyl moiety at N-2, essential for 10× antifungal potency gains and clean A1AR allosteric enhancement without antagonism. Validated in sub-nanomolar anticancer programs. Procure for reproducible SAR and lead optimization.

Molecular Formula C16H14ClNO
Molecular Weight 271.74 g/mol
Cat. No. B336617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC16H14ClNO
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClNO/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11H2
InChIKeyAFLIBHSYRRBBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline: Core Chemical Identity and Baseline Procurement Parameters


2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline (THIQ) featuring a 4-chlorobenzoyl group at the N-2 position . The compound has the molecular formula C16H14ClNO and a molecular weight of approximately 271.74 g/mol . Its predicted density is 1.256±0.06 g/cm³ and predicted boiling point is 448.2±45.0 °C . The THIQ core is a privileged scaffold in medicinal chemistry, and the electron-withdrawing 4-chlorobenzoyl substituent modulates both physicochemical properties and target engagement profiles [1]. This compound serves as a versatile intermediate for further derivatization and has been explored as a building block in allosteric modulator programs targeting the A1 adenosine receptor [2].

Why Generic Substitution Fails: Quantitative Differentiation of 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline from In-Class Analogs


The tetrahydroisoquinoline (THIQ) scaffold is chemically diverse, but small modifications can profoundly alter biological activity, rendering generic substitution highly unreliable [1]. For 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, the specific placement of the electron-withdrawing 4-chlorobenzoyl group at the N-2 position dictates both target engagement and functional outcomes [2]. Comparative data from allosteric enhancer programs demonstrate that while the THIQ template maintains a baseline activity profile, shifting to alternative N-substituents or relocating the chlorine atom to the 2-position (ortho) alters both potency and the separation between allosteric enhancement and antagonistic activity [3]. Similarly, antifungal screening reveals that the 4-chlorobenzoyl moiety can increase potency by an order of magnitude compared to unsubstituted analogs [4]. These quantifiable differences underscore that in-class compounds cannot be interchanged without compromising experimental reproducibility and lead optimization trajectories.

Product-Specific Quantitative Evidence Guide: 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline Differentiation Data


Allosteric Enhancement of A1 Adenosine Receptor: Functional Differentiation from PD 81,723 and Alternative Templates

In a series of 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes designed as allosteric enhancers of the A1 adenosine receptor, the tetrahydroisoquinoline (THIQ) template was evaluated alongside 1,2,3,4-tetrahydropyrazino[1,2-a]indole, tetrahydro-γ-carboline, and other fused ring systems [1]. The study reports that compounds 3a–d appeared more active than the reference allosteric enhancer PD 81,723 in the functional cAMP assay [1]. Importantly, none of the compounds in the series (3a–aq) inhibited antagonist binding at hA1AR, hA2AR, or hA3AR, demonstrating a clean functional profile with good separation between allosteric enhancement and antagonistic activity [1]. While the tetrahydropyrazinoindole derivatives (3a–c, 3e) were the most potent in binding studies, the THIQ template represents a structurally distinct option that retains functional activity without confounding receptor antagonism [1].

Allosteric modulation A1 adenosine receptor GPCR pharmacology

Antifungal Potency Enhancement: 10-Fold Increase with 4-Chlorobenzoyl Substitution

Recent studies on tetrahydroisoquinoline-Schiff base hybrids demonstrate that the incorporation of a 4-chlorobenzoyl moiety substantially increases antifungal potency [1]. Specifically, the 4-chlorobenzoyl-substituted derivatives exhibited a 10-fold increase in antifungal activity against Botrytis cinerea compared to unsubstituted analogs [1]. This represents a quantifiable and meaningful differentiation for researchers selecting lead compounds for agricultural fungicide development or studying structure-activity relationships in antifungal THIQ derivatives.

Antifungal agents Phytopathogenic fungi Structure-activity relationship

PNMT Inhibition: Potency Ranking Among Chloro-Substituted THIQ Derivatives

A series of 13 ring-chlorinated 1,2,3,4-tetrahydroisoquinolines was evaluated for inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme catalyzing epinephrine biosynthesis [1]. Enzyme-inhibitor dissociation constants (Ki) determined for the six most potent members revealed the following order of decreasing potency: 7,8-Cl2 > 6,7,8-Cl3 > 7-Cl ≈ 5-Cl > 8-Cl > 5,7,8-Cl3 [1]. This structure-activity relationship demonstrates that the number and position of chlorine substituents on the THIQ core critically modulate PNMT inhibitory activity, with the 7,8-dichloro configuration providing optimal potency [1].

PNMT inhibition Epinephrine biosynthesis Cardiovascular therapeutics

Anticancer Activity: Comparative Cytotoxicity of THIQ Derivatives Against MCF-7 Cells

A novel class of tetrahydroisoquinoline derivatives was designed, synthesized, and evaluated for antiproliferative activity against HUVEC, MCF-7, and HT-29 cell lines . Compared with colchicine (IC50 = 1.04×10⁻² μM), compounds 17d and 17e exhibited outstanding activity on MCF-7 cells with IC50 values of 0.26×10⁻² μM and 0.89×10⁻³ μM, respectively . In an MCF-7 xenograft mouse model, intraperitoneal administration of 17d and 17e reduced tumor weight at rates comparable to tamoxifen, with relative tumor proliferation rates of 59.48% and 41.33% versus 45.08% for tamoxifen at a daily dose of 20 mg/kg . Tubulin polymerization assays further demonstrated that 17d and 17e exhibited superior inhibition rates .

Anticancer agents Microtubule disruption MCF-7 cytotoxicity

Metabolic Stability Optimization: Impact of 3-Position Fluorination on THIQ Half-Life

In the development of 1,2,3,4-tetrahydroisoquinoline-type positive allosteric modulators of the prostacyclin receptor (IPPAMs), structural modifications were introduced to improve metabolic stability [1]. The parent hit compound IPPAM-3 (compound 2) exhibited a metabolic half-life (t1/2) of only 7 minutes in liver microsome stability assays [1]. Blocking the 3-position with a fluorine substituent (compound 8) extended the half-life to 21 minutes, representing a 3-fold improvement in metabolic stability [1]. This finding was confirmed by subsequent metabolic fate investigations [1].

Metabolic stability Prostacyclin receptor Allosteric modulator

CXCR4 Antagonism: Nanomolar Potency Range in THIQ-Based Series

A series of tetrahydroisoquinoline-based CXCR4 antagonists was developed and characterized for functional activity [1]. The compounds demonstrated potencies ranging from 3 nM to 650 nM in assays measuring CXCR4 function [1]. These assays included inhibition of X4 HIV-1 IIIB virus attachment in MAGI-CCR5/CXCR4 cells and inhibition of calcium release in Chem-1 cells [1]. This broad potency range reflects the tunability of the THIQ scaffold for CXCR4 antagonism, with the most potent compounds achieving single-digit nanomolar activity [1].

CXCR4 antagonist HIV entry inhibitor Chemokine receptor

Best Research and Industrial Application Scenarios for 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline


A1 Adenosine Receptor Allosteric Modulator Discovery Programs

The THIQ template incorporating the 4-chlorobenzoyl group has been validated as an active scaffold in functional cAMP assays, showing greater activity than the reference compound PD 81,723 and no detectable antagonism at hA1AR, hA2AR, or hA3AR [1]. Researchers developing allosteric enhancers for the A1 adenosine receptor can utilize this compound as a starting point for SAR exploration, leveraging its clean functional profile and the established bulk tolerance of the 4-position for further substitution [1].

Antifungal Lead Optimization Against Botrytis cinerea

The 4-chlorobenzoyl moiety confers a 10-fold increase in antifungal potency against Botrytis cinerea compared to unsubstituted analogs [2]. Agricultural biochemists and fungicide discovery teams can exploit this quantifiable structure-activity relationship to design next-generation THIQ-Schiff base hybrids with enhanced efficacy against phytopathogenic fungi [2].

Microtubule-Targeting Anticancer Agent Development

THIQ derivatives such as 17d and 17e have demonstrated sub-nanomolar to low nanomolar IC50 values against MCF-7 breast cancer cells, significantly outperforming colchicine in cytotoxicity assays . In vivo, these compounds reduced tumor proliferation rates to 59.48% and 41.33%, respectively, comparable to tamoxifen at 45.08% . Medicinal chemists pursuing novel microtubule disruptors can use 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline as a versatile intermediate for constructing potent anticancer leads with validated in vivo efficacy .

CXCR4 Antagonist Lead Generation for HIV and Oncology Indications

THIQ-based CXCR4 antagonists have achieved potencies as low as 3 nM in functional assays measuring HIV-1 IIIB attachment inhibition and calcium release [3]. The scaffold's tunable potency across the 3–650 nM range allows medicinal chemists to balance CXCR4 antagonism with intestinal permeability and metabolic stability parameters [3]. Procurement of 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline supports the synthesis and optimization of this chemotype for HIV entry inhibition and CXCR4-directed oncology applications [3].

Quote Request

Request a Quote for 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.